molecular formula C23H24F3N5O B10916178 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B10916178
M. Wt: 443.5 g/mol
InChI Key: LLWIIFBUOYEKKE-UHFFFAOYSA-N
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Description

The compound (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone is a complex organic molecule that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core and a trifluoromethylphenyl piperazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazolo[3,4-b]pyridine core through cyclization reactions involving hydrazines and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

The compound (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

The compound (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and therapeutic development .

Properties

Molecular Formula

C23H24F3N5O

Molecular Weight

443.5 g/mol

IUPAC Name

(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24F3N5O/c1-14-20-18(13-19(15-6-7-15)27-21(20)29(2)28-14)22(32)31-10-8-30(9-11-31)17-5-3-4-16(12-17)23(24,25)26/h3-5,12-13,15H,6-11H2,1-2H3

InChI Key

LLWIIFBUOYEKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)C

Origin of Product

United States

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